molecular formula C15H20O4 B14397732 1-Methoxy-1-oxoheptan-2-yl benzoate CAS No. 87532-09-0

1-Methoxy-1-oxoheptan-2-yl benzoate

Katalognummer: B14397732
CAS-Nummer: 87532-09-0
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: LWCAWKZZWAHTME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-1-oxoheptan-2-yl benzoate is an organic compound with a molecular formula of C15H20O4. It is a benzoate ester, which means it is derived from benzoic acid and an alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-1-oxoheptan-2-yl benzoate typically involves the esterification of benzoic acid with 1-methoxy-1-oxoheptan-2-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methoxy-1-oxoheptan-2-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate esters.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-1-oxoheptan-2-yl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Methoxy-1-oxoheptan-2-yl benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-1-oxoheptan-2-yl benzoate can be compared with other similar compounds, such as:

    Methyl 4-(1-Methoxy-1-oxopropan-2-yl)benzoate: Similar in structure but with a shorter alkyl chain.

    Ethyl benzoate: Lacks the methoxy and oxo groups, making it less reactive in certain chemical reactions.

    Benzyl benzoate: Contains a benzyl group instead of the methoxy-oxoheptan group, leading to different chemical properties and applications.

Eigenschaften

CAS-Nummer

87532-09-0

Molekularformel

C15H20O4

Molekulargewicht

264.32 g/mol

IUPAC-Name

(1-methoxy-1-oxoheptan-2-yl) benzoate

InChI

InChI=1S/C15H20O4/c1-3-4-6-11-13(15(17)18-2)19-14(16)12-9-7-5-8-10-12/h5,7-10,13H,3-4,6,11H2,1-2H3

InChI-Schlüssel

LWCAWKZZWAHTME-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C(=O)OC)OC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.